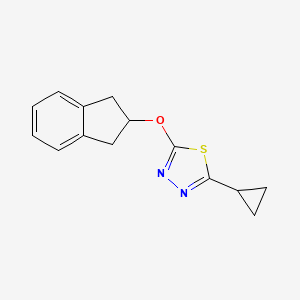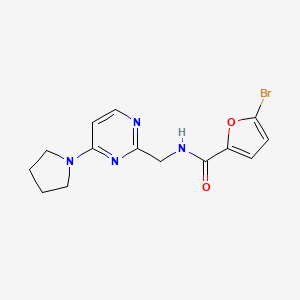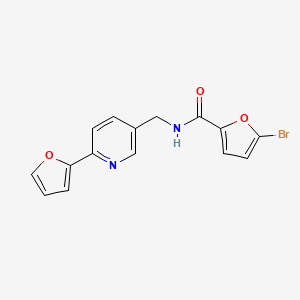
N1-(3-methoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule is related to a broad class of compounds that often exhibit interesting chemical and biological properties. Compounds with methoxyphenyl, thiazolyl, and oxalamide groups are frequently explored for their potential in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
Although the exact synthesis of "N1-(3-methoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide" isn't detailed, compounds with similar structures often involve multi-step synthetic routes. These routes typically include the formation of thiazole rings, attachment of methoxyphenyl groups, and final coupling to form the oxalamide linkage, as seen in the synthesis of complex heterocycles and oxadiazole derivatives (Yakantham, Sreenivasulu, & Raju, 2019)1.
Molecular Structure Analysis
X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are crucial techniques for elucidating the molecular structure of such compounds. For example, compounds with methoxyphenyl and thiazolyl groups have been characterized to confirm their structures, showcasing the utility of these analytical methods in confirming expected molecular geometries and identifying intermolecular interactions (Rahmani et al., 2017)2.
Chemical Reactions and Properties
The chemical reactivity of compounds containing oxalamide, methoxyphenyl, and thiazolyl groups can vary significantly based on their specific structure. These compounds often participate in nucleophilic substitution reactions, cyclization, and rearrangements, offering diverse chemical functionality. For instance, oxalamides have been explored for their rearrangement under acid-catalyzed conditions to form new structural motifs (Mamedov et al., 2016)3.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds can be influenced by their molecular structure. The presence of methoxy groups can affect the compound's polarity and, thus, its solubility in organic solvents. Crystallography studies provide insights into the solid-state structure, which is crucial for understanding the material's stability and reactivity (Doreswamy et al., 2009)4.
Chemical Properties Analysis
The chemical properties of such compounds are often defined by the functional groups present. Oxalamides, for instance, are known for their potential hydrogen bonding capabilities, influencing their chemical behavior in biological systems and material applications. The thiazolyl group contributes to the compound's electronic properties, affecting its reactivity and interactions with other molecules (Váňa, Sedlák, & Hanusek, 2010)5.
Propriétés
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-17-4-2-3-15(11-17)26-19(29)18(28)25-10-9-16-12-31-20(27-16)13-5-7-14(8-6-13)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVULGRESAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)


![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)


![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)

![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)